Ranirestat Ranirestat Ranirestat, also known as AS-3201; SX-3201, is an aldose reductase inhibitor being developed for the treatment of diabetic neuropathy by Dainippon Sumitomo Pharma and PharmaKyorin. It has been granted orphan drug status. The drug is to be used orally. Aldose reductase is an enzyme that catalyzes one of the steps in sorbitol (polyol) pathway which is responsible for formation of fructose from glucose. Aldose reductase activity is increased, parallel to glucose blood levels, in tissues that are not insulin sensitive, including lenses, peripheral nerves and renal glomeruli. Sorbitol does not diffuse through cell membranes easily and therefore accumulates in these tissues, causing osmotic damage, leading to retinopathy and neuropathy.
Brand Name: Vulcanchem
CAS No.: 147254-64-6
VCID: VC0541053
InChI: InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1
SMILES: C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Molecular Formula: C17H11BrFN3O4
Molecular Weight: 420.2 g/mol

Ranirestat

CAS No.: 147254-64-6

Inhibitors

VCID: VC0541053

Molecular Formula: C17H11BrFN3O4

Molecular Weight: 420.2 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Ranirestat - 147254-64-6

CAS No. 147254-64-6
Product Name Ranirestat
Molecular Formula C17H11BrFN3O4
Molecular Weight 420.2 g/mol
IUPAC Name (3R)-2'-[(4-bromo-2-fluorophenyl)methyl]spiro[pyrrolidine-3,4'-pyrrolo[1,2-a]pyrazine]-1',2,3',5-tetrone
Standard InChI InChI=1S/C17H11BrFN3O4/c18-10-4-3-9(11(19)6-10)8-21-14(24)12-2-1-5-22(12)17(16(21)26)7-13(23)20-15(17)25/h1-6H,7-8H2,(H,20,23,25)/t17-/m1/s1
Standard InChIKey QCVNMNYRNIMDKV-QGZVFWFLSA-N
Isomeric SMILES C1C(=O)NC(=O)[C@@]12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
SMILES C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Canonical SMILES C1C(=O)NC(=O)C12C(=O)N(C(=O)C3=CC=CN23)CC4=C(C=C(C=C4)Br)F
Appearance Solid powder
Description Ranirestat, also known as AS-3201; SX-3201, is an aldose reductase inhibitor being developed for the treatment of diabetic neuropathy by Dainippon Sumitomo Pharma and PharmaKyorin. It has been granted orphan drug status. The drug is to be used orally. Aldose reductase is an enzyme that catalyzes one of the steps in sorbitol (polyol) pathway which is responsible for formation of fructose from glucose. Aldose reductase activity is increased, parallel to glucose blood levels, in tissues that are not insulin sensitive, including lenses, peripheral nerves and renal glomeruli. Sorbitol does not diffuse through cell membranes easily and therefore accumulates in these tissues, causing osmotic damage, leading to retinopathy and neuropathy.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 2-(4-bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo(1,2-a)pyrazine-4-spiro-3'-pyrrolidine-1.2',3,5'-tetrone
AS 3201
AS-3201
ranirestat
SX 3030
SX 3202
SX-3030
SX-3202
Reference 1: Ishibashi Y, Matsui T, Matsumoto T, Kato H, Yamagishi S. Ranirestat has a stronger inhibitory activity on aldose reductase and suppresses inflammatory reactions in high glucose-exposed endothelial cells. Diab Vasc Dis Res. 2016 Jul;13(4):312-5. doi: 10.1177/1479164116640220. Epub 2016 Apr 29. PubMed PMID: 27190083.
2: Satoh J, Kohara N, Sekiguchi K, Yamaguchi Y. Effect of Ranirestat on Sensory and Motor Nerve Function in Japanese Patients with Diabetic Polyneuropathy: A Randomized Double-Blind Placebo-Controlled Study. J Diabetes Res. 2016;2016:5383797. doi: 10.1155/2016/5383797. Epub 2016 Jan 10. PubMed PMID: 26881251; PubMed Central PMCID: PMC4736957.
3: Polydefkis M, Arezzo J, Nash M, Bril V, Shaibani A, Gordon RJ, Bradshaw KL, Junor RW; Ranirestat Study Group. Safety and efficacy of ranirestat in patients with mild-to-moderate diabetic sensorimotor polyneuropathy. J Peripher Nerv Syst. 2015 Dec;20(4):363-71. doi: 10.1111/jns.12138. PubMed PMID: 26313450.
4: Toyoda F, Tanaka Y, Ota A, Shimmura M, Kinoshita N, Takano H, Matsumoto T, Tsuji J, Kakehashi A. Effect of ranirestat, a new aldose reductase inhibitor, on diabetic retinopathy in SDT rats. J Diabetes Res. 2014;2014:672590. doi: 10.1155/2014/672590. Epub 2014 Aug 25. PubMed PMID: 25215304; PubMed Central PMCID: PMC4158328.
5: Giannoukakis N. Evaluation of ranirestat for the treatment of diabetic neuropathy. Expert Opin Drug Metab Toxicol. 2014 Jul;10(7):1051-9. doi: 10.1517/17425255.2014.916277. Epub 2014 Apr 30. Review. PubMed PMID: 24785785.
6: Ota A, Kakehashi A, Toyoda F, Kinoshita N, Shinmura M, Takano H, Obata H, Matsumoto T, Tsuji J, Dobashi Y, Fujimoto WY, Kawakami M, Kanazawa Y. Effects of long-term treatment with ranirestat, a potent aldose reductase inhibitor, on diabetic cataract and neuropathy in spontaneously diabetic torii rats. J Diabetes Res. 2013;2013:175901. doi: 10.1155/2013/175901. Epub 2013 Mar 13. PubMed PMID: 23671855; PubMed Central PMCID: PMC3647549.
7: Trost BM, Osipov M, Dong G. A concise enantioselective synthesis of (-)-ranirestat. Org Lett. 2010 Mar 19;12(6):1276-9. doi: 10.1021/ol100167w. PubMed PMID: 20148531; PubMed Central PMCID: PMC2850125.
8: Bril V, Hirose T, Tomioka S, Buchanan R; Ranirestat Study Group. Ranirestat for the management of diabetic sensorimotor polyneuropathy. Diabetes Care. 2009 Jul;32(7):1256-60. doi: 10.2337/dc08-2110. Epub 2009 Apr 14. PubMed PMID: 19366965; PubMed Central PMCID: PMC2699746.
9: Matsumoto T, Ono Y, Kurono M, Kuromiya A, Nakamura K, Bril V. Ranirestat (AS-3201), a potent aldose reductase inhibitor, reduces sorbitol levels and improves motor nerve conduction velocity in streptozotocin-diabetic rats. J Pharmacol Sci. 2008 Jul;107(3):231-7. PubMed PMID: 18635918.
10: Matsumoto T, Ono Y, Kuromiya A, Toyosawa K, Ueda Y, Bril V. Long-term treatment with ranirestat (AS-3201), a potent aldose reductase inhibitor, suppresses diabetic neuropathy and cataract formation in rats. J Pharmacol Sci. 2008 Jul;107(3):340-8. Epub 2008 Jul 8. PubMed PMID: 18612195.
11: Mashiko T, Kumagai N, Shibasaki M. An improved lanthanum catalyst system for asymmetric amination: toward a practical asymmetric synthesis of AS-3201 (Ranirestat). Org Lett. 2008 Jul 3;10(13):2725-8. doi: 10.1021/ol8008446. Epub 2008 Jun 4. PubMed PMID: 18522392.
12: Giannoukakis N. Ranirestat as a therapeutic aldose reductase inhibitor for diabetic complications. Expert Opin Investig Drugs. 2008 Apr;17(4):575-81. doi: 10.1517/13543784.17.4.575 . Review. PubMed PMID: 18363521.
13: Giannoukakis N. Drug evaluation: ranirestat--an aldose reductase inhibitor for the potential treatment of diabetic complications. Curr Opin Investig Drugs. 2006 Oct;7(10):916-23. Review. PubMed PMID: 17086937.
14: Bril V, Buchanan RA. Long-term effects of ranirestat (AS-3201) on peripheral nerve function in patients with diabetic sensorimotor polyneuropathy. Diabetes Care. 2006 Jan;29(1):68-72. PubMed PMID: 16373898.
PubChem Compound 153948
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator